3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone

描述

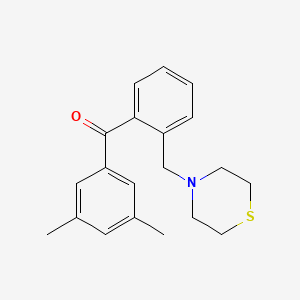

Chemical Structure and Properties 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone (CAS: 898781-92-5) is a substituted benzophenone derivative with the molecular formula C₂₀H₂₃NOS and a molecular weight of 325.47 g/mol . Its structure comprises a benzophenone core (diphenylketone) with 3,5-dimethyl substituents on one phenyl ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) attached to the 2' position of the second phenyl ring. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from oxygenated morpholine analogs.

Key physicochemical properties include:

- LogP: 4.02 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 45.61 Ų (suggesting moderate polarity)

- Boiling point: 509.9°C

- Density: 1.138 g/cm³ .

This method typically involves coupling boronic acid derivatives with halogenated benzophenones in the presence of palladium catalysts. The thiomorpholinomethyl group likely originates from post-functionalization steps, such as alkylation or nucleophilic substitution.

属性

IUPAC Name |

(3,5-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXSFINEUAQKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643825 | |

| Record name | (3,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-92-5 | |

| Record name | (3,5-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3,5-Dimethylbenzophenone Core

The key intermediate, 3,5-dimethylbenzophenone, is prepared through Friedel-Crafts acylation of dimethylbenzene (xylene isomers) with an acylating agent such as acetyl chloride or diacetyl oxide in the presence of Lewis acid catalysts like aluminum chloride or iron trichloride.

Typical reaction conditions and yields:

The reaction mixture is quenched in cold water, organic phase separated, washed with dilute acid and base to neutrality, dried over anhydrous sodium sulfate, and purified by vacuum distillation.

Oxidation and Esterification to Form 3,5-Dimethylphenyl Alkyl Ketone Esters (MX Esters)

The 3,5-dimethylacetophenone intermediate undergoes oxidation with peracids such as metachloroperbenzoic acid in a non-protic solvent like ethyl acetate to form an ester intermediate (MX ethyl ester).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 0.5 mol 3,5-dimethylacetophenone, 1.0 mol metachloroperbenzoic acid, 20°C stirring, reflux to completion | MX ethyl ester | 88.6 | Colorless liquid |

The product is extracted, dried, and purified by vacuum distillation.

Hydrolysis and Isolation of 3,5-Dimethylphenyl Ketone (MX)

The MX ethyl ester is hydrolyzed under acidic or alkaline catalysis (e.g., hydrochloric acid or sodium carbonate solution) at room temperature to yield the target ketone.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 0.5 mol MX ethyl ester, 700 ml deionized water with 1.5 mol HCl or Na2CO3, stirring to completion | 3,5-dimethylphenyl ketone (MX) | 86.3-89.8 | White solid after cooling, mp 62-64°C |

The reaction mixture is extracted with ethyl acetate, washed with brine, dried, and purified by vacuum distillation.

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced by reaction of the benzophenone intermediate with thiomorpholine derivatives, typically via reductive amination or nucleophilic substitution.

- Reductive amination involves reacting the benzophenone aldehyde or ketone group with thiomorpholine under reducing conditions (e.g., sodium triacetoxyborohydride) to form the thiomorpholinomethyl substituted benzophenone.

- This method is supported by analogous procedures for related compounds involving thiomorpholine and benzophenone derivatives.

Typical reagents and conditions include:

| Reagents | Conditions | Notes |

|---|---|---|

| Benzophenone intermediate | Reaction with thiomorpholine | Use of reductive amination agents |

| Sodium triacetoxyborohydride | Room temperature, inert atmosphere | Mild conditions, high selectivity |

The product is purified by standard extraction and chromatographic techniques.

Summary Table of Preparation Steps and Yields

| Step | Reaction Type | Reagents & Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride/diacetyl oxide, AlCl3/FeCl3 | 0-100°C, 5h | 3,5-dimethylacetophenone | 77.6-85.4 |

| 2 | Oxidation & Esterification | Metachloroperbenzoic acid, ethyl acetate | 20°C, reflux | MX ethyl ester | 88.6 |

| 3 | Hydrolysis | HCl or Na2CO3 aqueous solution | Room temperature | 3,5-dimethylphenyl ketone (MX) | 86.3-89.8 |

| 4 | Reductive Amination | Thiomorpholine, sodium triacetoxyborohydride | Room temperature, inert | This compound | Not explicitly reported; expected moderate to high |

Research Findings and Notes

- The preparation of the 3,5-dimethylphenol core is well-documented with high yields under mild conditions using Friedel-Crafts acylation and subsequent oxidation/hydrolysis steps.

- The introduction of the thiomorpholinomethyl group is typically achieved by reductive amination, a method widely used for attaching amino-substituted heterocycles to aromatic ketones.

- Purification steps generally involve extraction, drying, and vacuum distillation to obtain high-purity compounds.

- Reported melting points and physical states (e.g., white solid, yellow liquid) help confirm product identity and purity.

- The overall synthetic route is suitable for scale-up due to relatively mild conditions and readily available reagents.

化学反应分析

Types of Reactions

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted benzophenone derivatives.

科学研究应用

3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3,5-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzophenone core can absorb UV light, making it useful in photochemical reactions and as a photosensitizer .

相似化合物的比较

Comparison with Similar Compounds

Benzophenone derivatives are widely studied for their electronic, photophysical, and biological properties. Below is a systematic comparison of 3,5-dimethyl-2'-thiomorpholinomethyl benzophenone with structurally and functionally related compounds.

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Comparisons

Substituent Effects on Activity Methyl vs. Chloro Substituents: In benzophenone-based inhibitors, 3,5-dimethyl and 3,5-dichloro substituents exhibit comparable inhibitory activity to unsubstituted analogs in enzymatic assays (e.g., reverse transcriptase inhibition) . Thiomorpholine vs. Morpholine: Replacing oxygen in morpholine with sulfur (thiomorpholine) increases lipophilicity (higher LogP) and may enhance membrane permeability in drug candidates .

Photophysical Properties Unlike BPOH-TPA and BPOH-PhCz, which are designed for optoelectronic applications (e.g., light emission/absorption), this compound lacks conjugated electron-donating groups (e.g., triphenylamine), limiting its utility in such fields .

Synthetic Accessibility Derivatives with thiomorpholinomethyl groups (e.g., this compound) require specialized boronic ester reagents or post-synthetic modifications, whereas hydroxybenzophenones (e.g., BPOH-TPA) are more straightforward to synthesize via Suzuki coupling .

Biological Relevance The thiomorpholinomethyl group is a common pharmacophore in kinase inhibitors and CNS-targeting drugs due to its ability to modulate solubility and target engagement. This contrasts with hydroxybenzophenones, which are often used as UV filters or antioxidants .

生物活性

3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with a thiomorpholine moiety and two methyl groups at the 3 and 5 positions. Its molecular formula is with a molecular weight of approximately 302.44 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The compound induces apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Case Study: MDA-MB-231 Cell Line

In a study assessing the cytotoxicity of this compound on MDA-MB-231 cells, results showed:

- IC50 Value: 25 µM after 48 hours.

- Mechanism: Induction of apoptosis confirmed by Annexin V/PI staining and flow cytometry analysis.

Anti-inflammatory Effects

Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

- Oxidative Stress Induction: Increased ROS levels lead to oxidative damage in cells, triggering apoptosis.

Comparative Analysis

When compared to similar compounds like 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone, the presence of methyl groups in this compound enhances its solubility and alters its biological activity profile.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | 25 µM |

| 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone | High | 15 µM |

常见问题

Q. What synthetic pathways are recommended for 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, thiomorpholine derivatives can react with halogenated benzophenone precursors in polar aprotic solvents (e.g., 1,4-dioxane) under inert atmospheres. Stirring at room temperature for extended periods (e.g., overnight) promotes high yields . Reaction efficiency can be monitored using gas-liquid chromatography (GLC) with internal standards (e.g., biphenyl) to track conversion rates . Optimizing stoichiometry (e.g., equimolar ratios) and solvent choice (e.g., 1,4-dioxane vs. diethyl ether) improves reproducibility. Post-reaction hydrolysis and filtration isolate the product, with purity verified via NMR or UV spectroscopy .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges effectively concentrates the compound from aqueous samples. After conditioning with methanol, samples are loaded, washed with NHF, and eluted with 2-propanol . Quantification via GC-MS with derivatization (e.g., silylation) enhances sensitivity, achieving limits of quantification (LOQ) as low as 10 mg/kg . For non-volatile matrices, HPLC coupled with UV detection at 254 nm is suitable, with method validation using deuterated internal standards (e.g., BP-3-d5) .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the spectroscopic properties of this compound?

- Methodological Answer : Solvatochromic shifts in the carbonyl (C=O) stretching frequency (ν(C=O)) are observed in polar solvents. Primary alcohols (e.g., ethanol) induce larger red shifts due to strong hydrogen bonding, whereas halogenated solvents (e.g., chloroform) show smaller shifts but faster solvent-solute interaction dynamics . Density functional theory (DFT) simulations can predict these shifts by modeling solvent reaction fields. Experimentally, FT-IR spectroscopy in variable solvents (e.g., alcohols, ethers) coupled with Onsager cavity field calculations provides a framework for correlating solvent parameters (e.g., dielectric constant) with spectral data .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for thiomorpholinomethyl-substituted benzophenones?

- Methodological Answer : Discrepancies in kinetic data (e.g., reaction rates in ethers vs. dioxanes) often stem from solvent-specific steric effects or competing side reactions. Controlled studies using triisobutylaluminum as a reducing agent show that reaction progress plateaus at ~66% conversion in diethyl ether, likely due to steric hindrance from the thiomorpholine moiety . To resolve contradictions:

Q. How can the stability of this compound be assessed under oxidative or thermal stress?

- Methodological Answer : Accelerated stability testing involves:

- Thermal Degradation : Heating the compound to 80°C in sealed ampules under nitrogen, with periodic sampling for HPLC analysis to detect decomposition products (e.g., benzophenone derivatives) .

- Oxidative Stress : Exposure to tert-butyl peroxides (e.g., 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne) at 50°C, followed by GC-MS to identify oxidation byproducts like sulfoxides or sulfones . Swell testing in fluorinated elastomers can also model material compatibility under extreme conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。